REACTION_SMILES
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[CH2:31]([Cl:32])[Cl:33].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Cl:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([O:18][CH3:19])[cH:7][c:8]2[c:9]([OH:17])[c:10]([C:15]#[N:16])[cH:11][n:12][c:13]2[cH:14]1.[Cl:20][C:21]([C:22]([Cl:23])=[O:24])=[O:25]>>[Cl:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([O:18][CH3:19])[cH:7][c:8]2[c:9]([Cl:20])[c:10]([C:15]#[N:16])[cH:11][n:12][c:13]2[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(O)c(C#N)cnc2cc1OCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Type
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product
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Smiles
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COc1cc2c(Cl)c(C#N)cnc2cc1OCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |